molecular formula C31H23N3O5 B12012774 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate CAS No. 769152-83-2

1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Cat. No.: B12012774
CAS No.: 769152-83-2
M. Wt: 517.5 g/mol
InChI Key: ZDISZDJNSAPBAP-BIZUNTBRSA-N
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Description

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE typically involves the condensation of 1-naphthylamine with oxoacetic acid, followed by the reaction with carbohydrazide. The resulting intermediate is then reacted with 2-naphthyl 4-methoxybenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted methoxybenzoate derivatives.

Scientific Research Applications

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PH 4-METHOXYBENZOATE
  • 4-BR-2-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and methoxybenzoate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

769152-83-2

Molecular Formula

C31H23N3O5

Molecular Weight

517.5 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C31H23N3O5/c1-38-23-16-13-22(14-17-23)31(37)39-28-18-15-21-8-2-4-10-24(21)26(28)19-32-34-30(36)29(35)33-27-12-6-9-20-7-3-5-11-25(20)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI Key

ZDISZDJNSAPBAP-BIZUNTBRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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